Cas no 2171986-08-4 ({1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine)

{1-[2-(3-Methoxypropoxy)ethyl]azetidin-2-yl}methanamine is a specialized azetidine derivative featuring a methoxypropoxyethyl side chain and a primary amine functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as a building block in drug discovery. The azetidine ring confers conformational rigidity, while the ether-linked side chain enhances solubility and pharmacokinetic properties. The primary amine group provides a reactive site for further derivatization, making it useful in the synthesis of bioactive molecules. Its well-defined structure and synthetic accessibility make it a valuable intermediate for developing novel therapeutics, particularly in targeting central nervous system disorders or as a scaffold for protease inhibitors.
{1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine structure
2171986-08-4 structure
Product Name:{1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine
CAS No:2171986-08-4
MF:C10H22N2O2
MW:202.293882846832
CID:5860442
PubChem ID:165509168
Update Time:2025-05-19

{1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine
    • EN300-1282197
    • 2171986-08-4
    • {1-[2-(3-methoxypropoxy)ethyl]azetidin-2-yl}methanamine
    • Inchi: 1S/C10H22N2O2/c1-13-6-2-7-14-8-5-12-4-3-10(12)9-11/h10H,2-9,11H2,1H3
    • InChI Key: IWHFDMITFKPDPZ-UHFFFAOYSA-N
    • SMILES: O(CCCOC)CCN1CCC1CN

Computed Properties

  • Exact Mass: 202.168127949g/mol
  • Monoisotopic Mass: 202.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 47.7Ų

{1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine Pricemore >>

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Additional information on {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine

Comprehensive Analysis of {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine (CAS No. 2171986-08-4): Properties, Applications, and Innovations

The compound {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine (CAS No. 2171986-08-4) is a structurally unique molecule gaining attention in pharmaceutical and chemical research. Its complex name reflects its intricate azetidine-based framework, which is increasingly studied for its potential in drug discovery and material science. This article delves into its properties, synthesis, and emerging applications while addressing common queries from researchers and industry professionals.

One of the most searched questions about {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine revolves around its synthetic pathways. The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitutions and ring-forming processes. Researchers often explore its stereochemistry, as the azetidine ring introduces conformational constraints that can influence biological activity. Recent publications highlight its role as a building block for novel therapeutics, particularly in targeting G-protein-coupled receptors (GPCRs).

In the context of drug development, {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine has shown promise due to its bioavailability and metabolic stability. Its 3-methoxypropoxy side chain enhances solubility, a feature frequently discussed in pharmacokinetic forums. Computational studies suggest potential interactions with central nervous system (CNS) targets, aligning with trends in neuropharmacology. However, rigorous in vitro and in vivo validations are ongoing to confirm these hypotheses.

From an industrial perspective, scalability of {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine production is a hot topic. Optimizing green chemistry protocols—such as catalytic hydrogenation or flow chemistry—reduces waste and improves yield. Environmental, Social, and Governance (ESG) metrics now drive demand for sustainable synthesis, making this compound a case study for process intensification.

Analytical characterization of CAS No. 2171986-08-4 employs advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods verify purity and elucidate its molecular interactions, critical for patent filings and regulatory submissions. The compound’s thermal stability and hygroscopicity are also key parameters for storage and handling protocols.

Emerging applications include its use in bioconjugation for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its azetidine-2-ylmethanamine core serves as a versatile linker, sparking innovation in targeted cancer therapies. Such advancements align with the rise of precision medicine, a frequently searched term in biomedical databases.

In summary, {1-2-(3-methoxypropoxy)ethylazetidin-2-yl}methanamine exemplifies the intersection of medicinal chemistry and industrial innovation. Its CAS No. 2171986-08-4 is a beacon for researchers exploring next-generation therapeutics and sustainable synthesis. As studies progress, this compound may well redefine standards in both academic and commercial spheres.

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